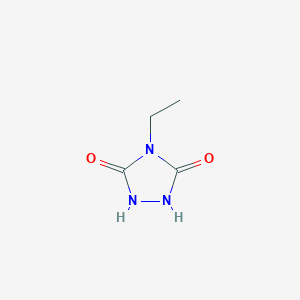

4-Ethyl-1,2,4-triazolidine-3,5-dione

Description

Classification and Structural Characteristics of 1,2,4-Triazolidine and 1,2,4-Triazoline Systems

The 1,2,4-triazolidine-3,5-dione structure is a saturated heterocyclic system. Its oxidized counterpart, 1,2,4-triazoline-3,5-dione, contains a nitrogen-nitrogen double bond, which imparts significant reactivity to the molecule. These compounds are broadly classified as azodicarbonyl compounds. wikipedia.org

The core structure is a planar five-membered ring. The presence of two carbonyl groups significantly influences the electron density of the ring system. The nitrogen atoms in the ring can act as hydrogen bond donors and acceptors, which plays a role in their physical properties and interactions with other molecules.

Spectroscopic data for a closely related compound, 4-(4-Ethylphenyl)-1,2,4-triazolidine-3,5-dione, provides insight into the structural characteristics of this class of molecules. rhhz.net

Table 1: Spectroscopic Data for 4-(4-Ethylphenyl)-1,2,4-triazolidine-3,5-dione rhhz.net

| Spectroscopic Technique | Observed Peaks/Shifts (δ) |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | 10.46 (s, 2H), 7.33–7.36 (m, 4H), 2.65 (q, 2H, J = 7.2 Hz), 1.20 (t, 3H, J = 7.2 Hz) |

The infrared (IR) spectrum of 4-Ethyl-1,2,4-triazolidine-3,5-dione (also known as 4-Ethylurazole) reveals key functional groups present in the molecule. nist.gov

Table 2: Infrared (IR) Spectrum Data for 4-Ethylurazole nist.gov

| Wavenumber (cm⁻¹) | Interpretation |

|---|---|

| ~3200-3400 | N-H stretching vibrations |

| ~2900-3000 | C-H stretching vibrations of the ethyl group |

General Overview of Research Significance in Organic Synthesis and Material Science

The significance of 4-substituted-1,2,4-triazolidine-3,5-diones stems largely from the reactivity of their oxidized form, the corresponding 1,2,4-triazoline-3,5-diones (TADs). These compounds are exceptionally reactive dienophiles and enophiles, participating in a variety of cycloaddition reactions. wikipedia.orgacgpubs.org

In organic synthesis , TADs are renowned for their participation in Diels-Alder reactions. sigmaaldrich.commasterorganicchemistry.com These [4+2] cycloaddition reactions are a powerful tool for the formation of six-membered rings and are fundamental in the synthesis of complex organic molecules. sigmaaldrich.com The reaction of TADs with dienes is often rapid and highly efficient, proceeding under mild conditions. researchgate.net For instance, 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) is recognized as one of the most powerful dienophiles. wikipedia.org The ethyl-substituted derivative is expected to exhibit similar high reactivity. These reactions are crucial in creating carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse molecular architectures. researchgate.net

In the field of material science , the unique reactivity of TADs has been harnessed in polymer chemistry. ajchem-a.comresearchgate.net Their ability to undergo rapid "click" reactions makes them ideal for polymer modification and the synthesis of novel polymer architectures. researchgate.net For example, the reaction of bis-TAD functionalized molecules with polymers containing diene or other suitable functionalities allows for efficient cross-linking and the creation of advanced materials with tailored properties. researchgate.net Furthermore, the acidic nature of the N-H protons on the urazole (B1197782) ring has been exploited in the development of new materials, such as hydrogels and ion-exchange resins. ekb.eg Urazoles have also been investigated for their potential in creating more sustainable and environmentally friendly synthesis routes for polymers. organic-chemistry.org The synthesis of various 4-substituted urazoles, including a 4-(4-ethylphenyl) derivative, has been achieved with high yields through one-pot synthesis methods. rhhz.net

Table 3: Synthesis Yield and Melting Point of Selected 4-Substituted-1,2,4-triazolidine-3,5-diones rhhz.net

| Compound | Yield (%) | Melting Point (°C) |

|---|---|---|

| 4-(4-Isopropylphenyl)-1,2,4-triazolidine-3,5-dione | 74 | 231–234 |

| 4-(4-Bromophenyl)-1,2,4-triazolidine-3,5-dione | 62 | 210–212 |

| 4-(4-Ethylphenyl)-1,2,4-triazolidine-3,5-dione | 98 | 246–248 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-1,2,4-triazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2/c1-2-7-3(8)5-6-4(7)9/h2H2,1H3,(H,5,8)(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLPCUOUNXWZMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)NNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166897 | |

| Record name | 4-Ethyl-1,2,4-triazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16050-65-0 | |

| Record name | 4-Ethyl-1,2,4-triazolidine-3,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16050-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-1,2,4-triazolidine-3,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016050650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethyl-1,2,4-triazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-1,2,4-triazolidine-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Ethyl 1,2,4 Triazolidine 3,5 Dione and Its Precursors

Historical Development of 1,2,4-Triazolidine-3,5-dione (Urazole) Synthesis

The journey to synthesize urazoles, five-membered heterocyclic compounds with three nitrogen atoms and two carbonyl groups, began in the late 19th century. These compounds have garnered significant interest due to their utility as versatile reagents in both laboratory and industrial settings, including applications in the production of polymers and pharmaceuticals.

Early Approaches to 4-Substituted Urazole (B1197782) Derivatives

The first synthesis of a 4-substituted urazole derivative was reported by Pinner in 1887, who prepared phenyl urazole. Early methods for creating the urazole ring system often involved the condensation of hydrazine (B178648) or its derivatives with compounds containing a nitrogen-carbon-oxygen linkage. For instance, 4-phenylurazole (B107743) was unreliably synthesized from the reaction of biurea (B89910) and aniline (B41778) hydrochloride, with yields reported to be erratic. Another early approach involved heating N,N'-disubstituted diamides of hydrazodicarboxylic acid, though these results were also noted to be difficult to reproduce. These initial methods, while groundbreaking, often suffered from harsh reaction conditions, low yields, and limited applicability.

Evolution of Practical Synthetic Strategies for 4-Substituted Urazoles

Over time, more reliable and versatile synthetic strategies for 4-substituted urazoles were developed. A significant advancement was the establishment of methods that utilized isocyanates as key precursors. This approach, often referred to as the Cookson method, became a cornerstone for the synthesis of a wide array of 4-substituted urazoles. The general principle involves the reaction of an isocyanate with a hydrazine derivative, typically ethyl carbazate (B1233558), to form a semicarbazide (B1199961) intermediate, which is then cyclized under basic conditions.

Recognizing the hazardous nature of isocyanates, subsequent research focused on developing safer and more sustainable, isocyanate-free synthetic routes. These modern approaches often start from readily available amines or anilines and employ various reagents to construct the urazole ring, marking a significant evolution in the practical synthesis of these heterocyclic compounds.

Targeted Synthesis of 4-Ethyl-1,2,4-triazolidine-3,5-dione (Urazole Form)

The synthesis of this compound can be achieved through several methodologies that have been developed for 4-substituted urazoles in general. These methods can be broadly categorized into pathways involving isocyanates, one-pot syntheses, and multi-step approaches from primary amines.

Reaction Pathways Involving Hydrazine Carboxylates and Isocyanates

A prevalent and well-established method for the synthesis of 4-substituted urazoles, including the 4-ethyl derivative, involves the reaction of a hydrazine carboxylate with an isocyanate. This pathway is exemplified by the Cookson method, which proceeds in two main steps:

Semicarbazide Formation : Ethyl isocyanate is reacted with ethyl carbazate. The lone pair of the terminal nitrogen in ethyl carbazate attacks the electrophilic carbon of the isocyanate, forming a 4-ethyl-1-carbethoxysemicarbazide intermediate. This reaction is typically carried out in a dry, inert solvent.

Cyclization : The resulting semicarbazide is then treated with a base, such as aqueous potassium hydroxide, and heated. The base facilitates the intramolecular cyclization, leading to the formation of the this compound ring system.

This method is highly effective for a variety of alkyl and aryl isocyanates, providing a reliable route to the corresponding 4-substituted urazoles.

Table 1: Representative Synthesis of 4-Substituted Urazoles via the Isocyanate Pathway

| 4-Substituent | Isocyanate Precursor | Base for Cyclization | Reported Yield |

|---|---|---|---|

| Phenyl | Phenyl isocyanate | Potassium hydroxide | High |

| Methyl | Methyl isocyanate | Potassium hydroxide | 90% |

| tert-Butyl | tert-Butyl isocyanate | Sodium ethoxide | 89% |

| 4-Nitrophenyl | 4-Nitrophenyl isocyanate | Potassium hydroxide | 80% |

One-Pot Synthetic Routes for 4-Substituted Urazoles

To improve efficiency and reduce the need for isolating intermediates, one-pot synthetic routes have been developed. These methods often start from anilines or primary amines and proceed through a sequence of reactions in a single vessel.

Another one-pot approach utilizes triphosgene (B27547) to generate the isocyanate in situ from a primary amine. rhhz.net The amine is first treated with triphosgene, followed by the addition of ethyl carbazate to form the semicarbazide intermediate. rhhz.net Subsequent cyclization under basic conditions affords the desired urazole. rhhz.net This method has been successfully applied to a variety of substituted anilines. rhhz.net

Table 2: Examples of One-Pot Synthesis of 4-Substituted Urazoles from Anilines

| Starting Aniline | Key Reagent | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Toluidine | Triphosgene | Cesium carbonate / KOH | 1,4-Dioxane | 84 |

| 4-Isopropylaniline | Triphosgene | Cesium carbonate / KOH | 1,4-Dioxane | 74 |

| Aniline | Ethyl chloroformate | Triethylamine / Base for cyclization | Not specified | 92 |

| 4-Chloroaniline | Ethyl chloroformate | Triethylamine / Base for cyclization | Not specified | 85 |

Multi-Step Approaches from Substituted Anilines and Related Precursors

Multi-step syntheses provide an alternative route where intermediates are isolated and purified. A common multi-step approach for preparing 4-substituted phenyl derivatives of urazoles starts with an aniline. orgsyn.org

Carbamate (B1207046) Formation : The aniline is reacted with a chloroformate, such as 4-nitrophenyl chloroformate, to produce a stable carbamate derivative. orgsyn.org

Semicarbazide Synthesis : The isolated carbamate is then reacted with ethyl carbazate to form the corresponding semicarbazide. orgsyn.org

Cyclization : Finally, the purified semicarbazide is cyclized under basic conditions to yield the 4-substituted urazole in high purity. orgsyn.org

Oxidation Strategies for Generating 4-Ethyl-1,2,4-triazoline-3,5-dione (Triazolinedione Form)

The conversion of the saturated this compound ring to the unsaturated, highly reactive 4-ethyl-1,2,4-triazoline-3,5-dione is an oxidative process that forms a nitrogen-nitrogen double bond. This transformation is key to unlocking the characteristic reactivity of triazolinediones, which are potent dienophiles and enophiles.

The oxidation of a 4-substituted urazole to its corresponding triazolinedione is a dehydrogenation reaction. This process involves the removal of two hydrogen atoms from the nitrogen atoms at positions 1 and 2 of the triazolidine (B1262331) ring, resulting in the formation of a stable five-membered ring containing an azo group (-N=N-).

The general transformation can be represented as follows:

A variety of oxidation methods have been developed for this conversion, ranging from the use of strong oxidizing agents to milder, more selective systems. The choice of oxidant and reaction conditions is crucial to achieve high yields and purity, as the resulting triazolinedione can be sensitive to harsh conditions. researchgate.net Many of these methods are broadly applicable to a range of 4-substituted urazoles.

While specific experimental data for the oxidation of 4-ethylurazole is not extensively detailed in readily available literature, several well-established methods for the oxidation of other 4-substituted urazoles, particularly the widely studied 4-phenyl-1,2,4-triazolidine-3,5-dione (PTAD), provide a strong basis for the synthesis of the 4-ethyl derivative. orgsyn.org These methods can be adapted by modifying reaction parameters such as solvent, temperature, and reaction time to optimize for the specific substrate.

Commonly employed oxidizing agents and systems include:

Halogen-Based Oxidants: Systems involving halogens or halo-compounds are effective. For instance, tert-butyl hypochlorite (B82951) has been used for the oxidation of 4-phenylurazole. orgsyn.org The choice of solvent is important, with ethyl acetate (B1210297) and dioxane being preferred to ensure the stability of the product. orgsyn.org

Nitrogen Oxides: Fuming nitric acid and dinitrogen tetroxide are powerful oxidizing agents capable of converting urazoles to triazolinediones. orgsyn.org

Metal Oxides: Lead dioxide has been historically used for the oxidation of 4-phenylurazole, although yields can be low. orgsyn.org

Heterogeneous Systems: A combination of silica (B1680970) chloride, wet SiO2, and sodium nitrite (B80452) in dichloromethane (B109758) at room temperature offers a mild and efficient method for the oxidation of urazoles, often resulting in excellent yields. researchgate.net This method's mild conditions could be particularly advantageous for the synthesis of 4-ethyl-1,2,4-triazoline-3,5-dione.

The following table summarizes various oxidizing agents used for the synthesis of 4-substituted triazolinediones, which could be applied to the synthesis of 4-ethyl-1,2,4-triazoline-3,5-dione.

| Oxidizing Agent/System | Typical Substrate | General Reaction Conditions | Notes |

|---|---|---|---|

| tert-Butyl hypochlorite | 4-Phenylurazole | Ethyl acetate or Dioxane solvent, room temperature | Yields a stable product in appropriate solvents. orgsyn.org |

| Fuming Nitric Acid | 4-Substituted Urazoles | Vigorous reaction, requires careful temperature control | A powerful, non-selective oxidizing agent. orgsyn.org |

| Dinitrogen Tetroxide | 4-Substituted Urazoles | Requires specialized handling due to toxicity | Effective but hazardous. orgsyn.org |

| Lead Dioxide | 4-Phenylurazole | Often results in low yields. orgsyn.org | A historically used method. |

| Silica Chloride/NaNO2/wet SiO2 | Urazoles and Bis-urazoles | Dichloromethane solvent, room temperature | A mild and high-yielding heterogeneous system. researchgate.net |

Advanced Characterization Techniques and Spectroscopic Analysis

Vibrational Spectroscopy for Structural Elucidation (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups and characterizing the bonding framework of 4-Ethyl-1,2,4-triazolidine-3,5-dione.

The gas-phase FT-IR spectrum of this compound provides direct evidence for its key structural features. The spectrum is characterized by strong absorption bands corresponding to the N-H and C=O stretching vibrations of the urazole (B1197782) ring. The presence of the ethyl group is confirmed by C-H stretching and bending modes. While specific Raman spectroscopic data for this compound is not extensively detailed in the surveyed literature, FT-IR analysis of related compounds, such as 4-methyl- and 4-phenyl-1,2,4-triazolinedione, is used to monitor photochemical reactions, confirming the utility of vibrational spectroscopy in tracking changes to the triazolidinedione core.

Table 1: Key FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3400 | Strong, Broad | N-H Stretching |

| ~2980 | Medium | Asymmetric C-H Stretching (CH₃) |

| ~2940 | Medium | Asymmetric C-H Stretching (CH₂) |

| ~2880 | Medium | Symmetric C-H Stretching (CH₃, CH₂) |

| ~1780 | Very Strong | Asymmetric C=O Stretching |

| ~1720 | Very Strong | Symmetric C=O Stretching |

| ~1460 | Medium | C-H Bending (CH₂, CH₃) |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound in solution by providing detailed information about the hydrogen and carbon atomic environments.

Although a dedicated published spectrum for this compound was not identified in the reviewed sources, the expected chemical shifts can be accurately predicted based on analyses of closely related analogues, such as 4-(4-Ethylphenyl)-1,2,4-triazolidine-3,5-dione. rhhz.net The ¹H NMR spectrum is expected to show three distinct signals: a downfield singlet for the two equivalent N-H protons of the urazole ring, and a quartet and a triplet characteristic of the N-ethyl group. rhhz.net In the ¹³C NMR spectrum, three signals are anticipated: one for the carbonyl carbons and two for the ethyl group carbons. rhhz.net The chemical shifts for the urazole ring protons and carbons in various 4-substituted derivatives are highly consistent. rhhz.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~10.5 | Singlet | 2 x N-H |

| ¹H | ~3.5 | Quartet | -N-CH₂ -CH₃ |

| ¹H | ~1.2 | Triplet | -N-CH₂-CH₃ |

| ¹³C | ~154 | - | 2 x C =O |

| ¹³C | ~35 | - | -N-CH₂ -CH₃ |

Electronic Absorption and Emission Spectroscopy

The electronic transitions and excited-state behavior of 4-R-1,2,4-triazoline-3,5-diones are investigated using UV/Vis absorption and fluorescence spectroscopy, revealing key aspects of their photochemistry.

The electronic absorption spectra of 4-R-1,2,4-triazoline-3,5-diones, where R can be hydrogen, methyl, ethyl, or butyl, have been studied to understand their electronic structure. These compounds are known for their distinct color, which arises from electronic transitions within the visible region of the electromagnetic spectrum. The absorption is associated with the azo group (-N=N-) chromophore within the heterocyclic ring, which is perturbed by the adjacent carbonyl groups and the substituent on the N-4 nitrogen.

Investigations into the intramolecular radiationless decay of the first excited singlet state (A¹A′) of 4-R-1,2,4-triazoline-3,5-diones (R-TADs) have been conducted. rsc.org For 4-methyl- and 4-ethyl-TAD, the lifetimes of specific vibronic levels under collision-free conditions were found to decrease from approximately 110 to 55 nanoseconds as the excess vibrational energy in the excited state increased. rsc.org This behavior is indicative of efficient intramolecular energy transfer processes that facilitate non-radiative decay pathways, competing with fluorescence. rsc.org

The photochemical behavior of 4-R-1,2,4-triazoline-3,5-diones is closely linked to their excited-state dynamics. Upon visible-light irradiation, these compounds exhibit enhanced reactivity compared to their ground state. researchgate.net The highly electrophilic triplet state of photoactivated N-methyl-1,2,4-triazoline-3,5-dione (MeTAD) can react with aromatic substrates like benzene (B151609) through a process initiated by electron transfer. researchgate.net Photolysis of matrix-isolated 4-methyl- and 4-phenyl-1,2,4-triazolinedione leads to the formation of isocyanates as the major products, along with carbon monoxide. chemicalbook.com Minor products such as methyl- and phenylaziridine-2,3-diones have also been identified, providing insight into the complex reaction pathways from the excited state. chemicalbook.com The kinetic data show that the formation of the isocyanate is significantly faster than the formation of the aziridine-2,3-dione intermediate. chemicalbook.com

Mass Spectrometry for Adduct and Derivative Structural Confirmation

Mass spectrometry (MS) is an indispensable technique for the molecular weight determination and structural confirmation of this compound and, more critically, its various adducts and derivatives. High-resolution mass spectrometry (HRMS) is particularly valuable for establishing the elemental composition of novel compounds with high accuracy. mdpi.commdpi.com

In the study of reactions involving triazolinediones, such as their use as derivatizing reagents or in cycloaddition reactions, MS is routinely used to confirm the structure of the resulting products. mdpi.comchemicalbook.com For instance, HRMS acquired via electrospray ionization (ESI) has been used to confirm the formation of triurazole compounds derived from MeTAD. mdpi.com The fragmentation patterns observed in the mass spectrum provide structural information. For an adduct of this compound, characteristic fragmentation would likely involve cleavage of the bond linking the triazolidinedione moiety to the substrate, as well as fragmentation of the heterocyclic ring itself. The analysis of these fragmentation pathways is crucial for verifying the proposed structure of reaction products and intermediates. researchgate.net

Computational Chemistry and Theoretical Investigations of 4 Ethyl 1,2,4 Triazolidine 3,5 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules. nih.gov It provides a balance between accuracy and computational cost, making it suitable for a detailed analysis of molecules like 4-Ethyl-1,2,4-triazolidine-3,5-dione. DFT calculations are used to determine the optimized geometry, predict vibrational frequencies, and analyze the frontier molecular orbitals, which are crucial for understanding the compound's stability and reactivity. acs.orgscispace.com

Geometry optimization is a fundamental computational step to find the lowest energy conformation of a molecule. nih.gov For this compound, calculations performed using DFT methods, such as the B3LYP functional with a 6-311G(d,p) basis set, can predict its three-dimensional structure. acs.orgnih.gov The analysis typically reveals a nearly planar triazolidine (B1262331) ring, with slight puckering. The ethyl group attached to the N4 nitrogen atom will adopt a staggered conformation to minimize steric hindrance.

The electronic structure analysis provides information on bond lengths, bond angles, and dihedral angles. These optimized parameters can be compared with experimental data from X-ray crystallography of related structures to validate the computational model. nih.gov

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | ||

| N=N | ~1.25 Å | |

| N-C(O) | ~1.38 Å | |

| C=O | ~1.21 Å | |

| N-N(ring) | ~1.40 Å | |

| N-C(ethyl) | ~1.47 Å | |

| Bond Angles | ||

| N-N-C(O) | ~110° | |

| N-C(O)-N | ~112° | |

| C-N-C(ethyl) | ~125° | |

| Dihedral Angle | C(O)-N-N-C(O) | ~5° |

| Note: These values are representative and based on DFT calculations for analogous triazole structures. |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. acs.orgnih.gov The calculations provide the frequencies and intensities of the fundamental vibrational modes.

Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an appropriate factor to improve agreement with experimental data. nih.gov The Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes, such as C=O stretching, N-H bending, or ring deformation. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O | Symmetric Stretch | ~1780-1800 |

| C=O | Asymmetric Stretch | ~1720-1740 |

| N=N | Stretch | ~1600-1630 |

| C-N (ring) | Stretch | ~1400-1450 |

| CH₂ (ethyl) | Scissoring | ~1460-1470 |

| CH₃ (ethyl) | Symmetric Bending | ~1380-1390 |

| Note: Frequencies are hypothetical and based on typical values for related compounds. |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) are critical descriptors of a molecule's reactivity and kinetic stability. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized on the N=N double bond, while the LUMO is anticipated to have significant contributions from the carbonyl (C=O) groups. A small HOMO-LUMO gap indicates high reactivity, suggesting the molecule can be easily excited and participate readily in chemical reactions, particularly cycloadditions. researchgate.net This small energy gap is characteristic of highly reactive dienophiles like the triazolinediones.

Table 3: Calculated FMO Properties of this compound

| Parameter | Energy (eV) | Description |

| E(HOMO) | ~ -7.5 to -8.5 | Indicates electron-donating ability |

| E(LUMO) | ~ -2.0 to -3.0 | Indicates electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | ~ 5.0 to 6.0 | Correlates with chemical reactivity |

| Note: Values are representative based on DFT studies of similar heterocyclic systems. nih.govresearchgate.net |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface.

In the MEP surface of this compound, the regions of most negative electrostatic potential (typically colored red or yellow) are located around the two carbonyl oxygen atoms, indicating these are the primary sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are expected near the hydrogen atoms of the ethyl group. The N=N bond region, being electron-deficient, is susceptible to nucleophilic attack, which is consistent with its high reactivity in cycloaddition reactions. nauka-nanrk.kz

Mechanistic Studies through Computational Approaches

Computational chemistry is instrumental in elucidating the mechanisms of complex organic reactions. For this compound, which is known to undergo rapid cycloaddition and ene reactions, theoretical studies can map out the entire reaction pathway. acs.orgresearchgate.netmdpi.com By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. This provides critical insights into reaction kinetics and thermodynamics that are often difficult to obtain experimentally.

Triazolinediones are exceptionally powerful dienophiles in Diels-Alder reactions. acgpubs.orgwikipedia.org Computational methods, specifically DFT, can be used to locate the transition state (TS) structure for the [4+2] cycloaddition of this compound with various dienes. The TS is a first-order saddle point on the potential energy surface, and its geometry reveals the synchronous or asynchronous nature of the bond-forming processes.

The calculated activation energy (the energy difference between the transition state and the reactants) provides a quantitative measure of the reaction barrier, allowing for the prediction of reaction rates. researchgate.net Theoretical analysis can also explain the high stereoselectivity often observed in these reactions by comparing the activation barriers of different possible stereochemical pathways.

Table 4: Representative Calculated Activation Energies for a Diels-Alder Reaction

| Reaction | Diene | Computational Method | Predicted Activation Energy (kcal/mol) |

| [4+2] Cycloaddition | 1,3-Butadiene | B3LYP/6-31G(d) | ~10-15 |

| [4+2] Cycloaddition | Cyclopentadiene | B3LYP/6-31G(d) | ~5-10 |

| Note: Data is hypothetical, illustrating the utility of transition state analysis in quantifying the high reactivity of triazolinediones. |

Investigation of Dynamic Effects on Reaction Pathways

Computational studies on 4-substituted-1,2,4-triazolidine-3,5-diones, such as the methyl and phenyl analogs of this compound, have provided significant insights into the dynamic effects governing their reaction pathways. These investigations often employ molecular dynamics simulations to model the time-dependent behavior of the reacting molecules, offering a more nuanced picture than static calculations of transition states.

For reactions such as the highly concerted [4+2] cycloadditions (Diels-Alder reactions) and ene reactions, in which these compounds readily participate, molecular dynamics simulations can reveal the influence of vibrational modes and rotational orientations on the probability of a successful reaction. uzhnu.edu.ua While specific studies on the 4-ethyl derivative are not extensively documented, the principles derived from computational work on 4-methyl-1,2,4-triazoline-3,5-dione (MeTAD) and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) are largely transferable. uzhnu.edu.uaresearchgate.net The ethyl group, being a small and flexible alkyl substituent, is not expected to introduce significant steric hindrance that would dramatically alter the fundamental reaction dynamics compared to the methyl group.

Theoretical models suggest that for these concerted reactions, the approach of the dienophile or enophile to the triazolinedione is characterized by a "funneling" effect on the potential energy surface. This indicates that a relatively broad range of initial reactant orientations can lead to the transition state, from which the system rapidly proceeds to the product. Dynamic effects become particularly crucial in understanding the stereoselectivity of these reactions, where subtle differences in the vibrational and rotational energies of the approaching reactants can favor the formation of one stereoisomer over another. uzhnu.edu.ua

Computational Prediction of Photochemical Reactivity

The photochemical reactivity of 4-alkyl-1,2,4-triazolidine-3,5-diones is a subject of considerable interest, and computational methods are instrumental in predicting their behavior upon irradiation. The electronic absorption spectra of 4-R-1,2,4-triazoline-3,5-diones, including the ethyl derivative, have been studied, providing a basis for theoretical investigations. acs.org

Computational predictions of photochemical reactivity typically begin with the calculation of the molecule's electronic structure and excited states using methods such as time-dependent density functional theory (TD-DFT). These calculations help to identify the energies and characteristics of the electronic transitions that are likely to occur upon absorption of light. For this compound, as with other N-substituted triazolinediones, the lowest energy electronic transition is typically a weak n → π* transition associated with the azo group (-N=N-), which gives these compounds their characteristic color. mdpi.com

Upon photoexcitation to an electronically excited state, the molecule can undergo various processes, including fluorescence, phosphorescence, intersystem crossing, or photochemical reaction. Computational models can predict the preferred decay pathways by mapping the potential energy surfaces of the excited states. For triazolinediones, photochemical reactions often proceed via a triplet state, which can be populated through intersystem crossing from the initially formed singlet excited state. mdpi.com The triplet state is known to have diradical character, making it highly reactive towards hydrogen abstraction or addition to unsaturated systems. researchgate.net

For instance, the photochemical reactions of MeTAD with aromatic compounds have been shown to proceed through an electron transfer mechanism from the aromatic ring to the highly electrophilic triplet state of the photoactivated MeTAD. mdpi.com It is computationally predicted that this compound would exhibit similar photochemical reactivity, driven by the electronic properties of its azo chromophore.

Thermodynamic and Kinetic Prediction of Compound Behavior

Analysis of Energetic Properties and Thermochemical Stability

Computational chemistry provides powerful tools for the analysis of the energetic properties and thermochemical stability of molecules like this compound. Density functional theory (DFT) calculations are commonly employed to determine key thermochemical parameters. acs.org

The thermochemical stability can be assessed by calculating the bond dissociation energies and the energies of potential decomposition pathways. For this compound, the weakest bonds are likely to be the N-N single bond in the ring and the C-N bond connecting the ethyl group. Computational analysis of the potential energy surface for thermal decomposition can identify the lowest energy pathways, which are crucial for understanding its stability at elevated temperatures.

The following table provides a hypothetical representation of typical thermochemical data that could be obtained for this compound using DFT calculations, based on known values for similar structures.

| Property | Predicted Value | Unit |

| Heat of Formation (gas phase) | -150 to -200 | kJ/mol |

| N-N Bond Dissociation Energy | 200 to 250 | kJ/mol |

| C-N (ethyl) Bond Dissociation Energy | 300 to 350 | kJ/mol |

| Gibbs Free Energy of Formation | -50 to -100 | kJ/mol |

Note: These are estimated values for illustrative purposes and would require specific computational studies for precise determination.

Assessment of Solvent Effects on Reaction Rates and Equilibrium

The rates and equilibrium positions of chemical reactions are often significantly influenced by the solvent in which they are performed. Computational models, particularly those incorporating continuum solvation models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules, are used to assess these effects for reactions involving this compound. chemrxiv.org

Kinetic studies on the reactions of 4-substituted-1,2,4-triazoline-3,5-diones have shown that the effect of the solvent on reaction rates can be substantial, though not always directly correlated with solvent polarity. researchgate.net For concerted reactions like the ene reaction, the transition state is often less polar than the reactants. In such cases, polar solvents can stabilize the reactants more than the transition state, leading to a decrease in the reaction rate. chemrxiv.org However, specific interactions such as hydrogen bonding between the solvent and the reactants or the transition state can also play a crucial role. researchgate.net

The table below illustrates how computational models can predict the relative reaction rates in different solvents for a hypothetical reaction of this compound.

| Solvent | Dielectric Constant (ε) | Predicted Relative Rate Constant (k_rel) |

| n-Hexane | 1.88 | 1.0 |

| Toluene | 2.38 | 0.8 |

| Dichloromethane (B109758) | 8.93 | 0.5 |

| Acetonitrile | 37.5 | 0.3 |

| Methanol | 32.7 | 0.6 (potential H-bonding effects) |

Note: These are illustrative values demonstrating general trends. Actual values would depend on the specific reaction being modeled.

Applications in Advanced Synthetic Methodology and Material Science

Role as a Versatile Synthetic Intermediate

The defining characteristic of 4-ethyl-1,2,4-triazoline-3,5-dione is its potent electrophilicity and its nature as one of the most reactive dienophiles known. acs.orgudemedellin.edu.co This reactivity is harnessed by synthetic chemists to forge new chemical bonds and construct intricate molecular architectures.

Utility in the Functionalization of Complex Organic Molecules

The primary application of 4-ethyl-1,2,4-triazoline-3,5-dione in functionalization is through cycloaddition reactions, most notably the Diels-Alder reaction. acs.orgsci-hub.se This reaction allows for the rapid introduction of the triazolidine-3,5-dione heterocycle onto molecules containing a conjugated diene system. documentsdelivered.com

Key reactions involving this intermediate include:

Diels-Alder Reactions: As a powerful dienophile, it reacts swiftly with 1,3-dienes to form stable cycloadducts. This is particularly useful for trapping unstable intermediates or installing functionality in a stereocontrolled manner. sci-hub.sedocumentsdelivered.com

Ene Reactions: With olefins that possess an allylic hydrogen, it can participate in ene reactions, forming a new carbon-nitrogen bond and shifting the double bond. sci-hub.se

Homo-Diels-Alder Reactions: The reactivity extends to non-conjugated dienes, such as those in bicyclic systems, to produce structurally complex, strained heterocyclic products. mdpi.com

The high reactivity of the triazolinedione moiety allows these reactions to proceed under mild conditions, often at room temperature and without the need for catalysts, preserving sensitive functional groups elsewhere in the molecule. acs.org This makes 4-ethyl-1,2,4-triazoline-3,5-dione an excellent tool for late-stage functionalization in the synthesis of complex natural products and pharmaceuticals.

Precursors for the Design and Synthesis of Novel Polymeric Materials

The robust and efficient bond-forming capabilities of triazolinediones have been extended to the field of polymer science. The reactions are often described as "click" chemistry due to their speed, high yield, and specificity. researchgate.net This has enabled their use in polymer modification, cross-linking, and the synthesis of novel polymer architectures.

For instance, 4-substituted-1,2,4-triazolidine-3,5-diones can be incorporated into polymer chains as monomers. Step-growth polymerization with various diisocyanates has been shown to produce novel polyureas. researchgate.net The resulting polymers can possess unique properties imparted by the triazolidine-dione unit. Furthermore, the reversible nature of some TAD-diene adducts allows for the creation of self-healing or reprocessable polymer networks. acs.orgnsf.gov While specific examples often utilize the phenyl derivative, the ethyl analogue is expected to participate in similar polymerization and cross-linking strategies. researchgate.net

| Reaction Type | Substrate | Application | Reference |

|---|---|---|---|

| Diels-Alder Reaction | Conjugated Dienes | Functionalization, Trapping Intermediates | acs.orgdocumentsdelivered.com |

| Ene Reaction | Olefins with Allylic Hydrogens | C-N Bond Formation | sci-hub.se |

| Polymerization | Diisocyanates | Synthesis of Novel Polyureas | researchgate.net |

| Polymer Cross-linking | Diene-functionalized Polymers | Creation of Self-Healing Networks | acs.orgnsf.gov |

Chemical Derivatization Reagent in Analytical Research

In analytical chemistry, the goal is often to detect and quantify minute amounts of a target substance (analyte) within a complex mixture, such as biological fluids. Chemical derivatization is a strategy used to modify the analyte to make it more easily detectable. 4-Ethyl-1,2,4-triazoline-3,5-dione and its analogues are highly effective derivatization reagents, particularly for analytes amenable to Diels-Alder reactions. nih.gov

Methodological Enhancements for Detection in Advanced Spectroscopic Techniques

The primary benefit of using triazolinedione reagents is the significant enhancement of ionization efficiency for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net Many important biological molecules, such as vitamin D metabolites, have poor ionization efficiency in their native state, making them difficult to detect at low concentrations.

Derivatization with a triazolinedione reagent attaches a nitrogen-rich heterocyclic tag to the analyte. This tag can be readily protonated, leading to a much stronger signal in the mass spectrometer, particularly with electrospray ionization (ESI). researchgate.netbohrium.com For example, derivatization of 25-hydroxyvitamin D3 with 4-(4-nitrophenyl)-1,2,4-triazoline-3,5-dione (NPTAD) resulted in a 30-fold increase in sensitivity in LC/ECAPCI-MS. nih.gov Similarly, other tailored TAD reagents have been shown to provide signal enhancements of up to 295-fold depending on the analyte and the specific reagent used. nih.gov This allows for more sensitive and reliable quantification of low-abundance analytes in clinical and research settings. bohrium.com

Specificity in Reactions with cis-Diene Moieties of Target Analytes

The remarkable utility of 4-ethyl-1,2,4-triazoline-3,5-dione as a derivatization agent stems from its highly specific and rapid reaction with the s-cis-diene conformation of a conjugated diene system via the Diels-Alder reaction. researchgate.netacs.org This provides a high degree of selectivity, as the reagent will only react with analytes possessing this specific structural feature.

A prime example is the analysis of vitamin D and its metabolites, which all contain a cis-diene moiety. nih.govresearchgate.net The triazolinedione reacts quantitatively with this diene system, forming a stable covalent adduct that is then analyzed. This specificity is crucial for reducing matrix interference from other compounds in a complex sample like blood plasma, leading to cleaner chromatograms and more accurate quantification. nih.govnih.gov The reaction's specificity also allows for the separation of closely related isomers, such as epimers of 25-hydroxyvitamin D3, which can be challenging to resolve chromatographically without derivatization. nih.govbohrium.com

Strategies for Improving the Stability of Formed Derivatives

For a derivatization strategy to be successful, the resulting product must be stable throughout the analytical process, from sample preparation to chromatographic separation and final detection. The Diels-Alder adducts formed between triazolinediones and dienes are generally stable covalent structures. rsc.org

The stability of these adducts is influenced by several factors:

Thermodynamics of the Adduct: The Diels-Alder reaction can be reversible, especially under thermal stress. However, the reaction with highly reactive dienophiles like triazolinediones is typically strongly favored, leading to thermodynamically stable products. scielo.br

Structural Features: The stability of the adduct can be influenced by the structure of both the diene and the dienophile. For instance, the rearomatization of a phenyl ring during certain photo-induced Diels-Alder reactions can create exceptionally stable adducts that resist cycloreversion. rsc.org

Analytical Conditions: While generally stable, care must be taken to avoid harsh conditions (e.g., excessively high temperatures in the mass spectrometer source) that could potentially induce fragmentation or retro-Diels-Alder reactions.

In practice, the adducts formed with reagents like PTAD and its analogues for vitamin D analysis have proven to be sufficiently stable for routine, high-throughput clinical assays, ensuring the integrity of the analytical results. nih.gov

| Parameter | Enhancement/Strategy | Mechanism | Reference |

|---|---|---|---|

| Detection Sensitivity | Increased ionization efficiency | Addition of a readily protonated nitrogen-rich tag | nih.govbohrium.comnih.gov |

| Analytical Specificity | Selective reaction with target moiety | Diels-Alder reaction with cis-diene systems | nih.govresearchgate.net |

| Derivative Stability | Formation of robust adducts | Creation of stable covalent bonds via cycloaddition | rsc.orgscielo.br |

Advancements in Polymer Chemistry and Polymerization Reactions

The application of 4-Ethyl-1,2,4-triazolidine-3,5-dione and its derivatives in polymer chemistry marks a significant area of research. The high reactivity of the triazolinedione moiety allows for efficient and highly specific chemical transformations, making it ideal for creating complex macromolecular structures and functional materials. These compounds are particularly noted for their participation in Diels-Alder and ene reactions, which are foundational to their use in polymer synthesis and modification. rsc.orgacs.org

Incorporation of Triazolidine (B1262331) Moieties into Polymer Architectures

The integration of triazolidine structures into polymer chains is a key strategy for developing materials with novel properties. This can be achieved by utilizing bifunctional triazolinedione derivatives as monomers in polymerization reactions or by grafting them onto existing polymer backbones. The presence of the triazolidine moiety within a polymer can introduce specific functionalities and influence the material's thermal and mechanical properties.

Researchers have successfully incorporated these structures into various polymers, leading to the development of materials with enhanced characteristics. The method of incorporation often dictates the final architecture, which can range from linear chains with in-chain triazolidine units to polymers with pendant functional groups.

Exploration of Triazolinedione-Based Click Reactions in Polymer Synthesis

Triazolinediones are highly effective reagents in "click" chemistry, a class of reactions known for their high efficiency, specificity, and mild reaction conditions. nih.govnih.gov The reactions involving triazolinediones, such as this compound, are exceptionally fast and often proceed without the need for a catalyst. nih.gov This makes them particularly valuable for polymer synthesis and modification, where reaction efficiency and the absence of potentially contaminating catalysts are crucial. researchgate.net

The primary click reactions involving triazolinediones are the Diels-Alder reaction with dienes and the ene reaction with alkenes. rsc.org These reactions form stable covalent bonds and are used for a variety of applications, including:

Macromolecular Functionalization: Attaching functional groups to polymers.

Polymer-Polymer Linking: Connecting different polymer chains together.

Crosslinking: Creating networks within a polymer matrix. nih.gov

A significant advancement in this area is the development of reversible "transclick" reactions. When triazolinediones are reacted with specific partners like indoles, the resulting bond can be reversed at elevated temperatures. This allows for the disassembly of the polymer structure and the potential to re-form bonds with different partners, opening avenues for dynamic materials that are healable, reshapable, and recyclable. nih.gov

Table 1: Characteristics of Triazolinedione-Based Click Chemistry

| Feature | Description | Reference |

|---|---|---|

| Reaction Speed | Ultrafast, often completing within seconds to minutes at ambient temperature. | nih.gov |

| Catalyst Requirement | Typically proceeds without the need for a catalyst. | nih.gov |

| Efficiency | High to quantitative yields with minimal side products. | researchgate.net |

| Reversibility | Can be reversible with certain substrates (e.g., indoles), enabling dynamic covalent chemistry. | nih.gov |

| Orthogonality | Highly selective reactivity allows for specific modifications in the presence of other functional groups. | rsc.org |

Synthesis of Novel Polyureas and Related Polymeric Materials

4-substituted-1,2,4-triazolidine-3,5-diones, the precursors to the reactive triazolinediones, can also act as monomers in step-growth polymerization. Research has demonstrated the synthesis of novel polyureas through the reaction of these urazole (B1197782) derivatives with various diisocyanates. researchgate.netresearchgate.net

The polymerization process typically involves reacting the N-H groups of the triazolidine-3,5-dione ring with the isocyanate groups of a diisocyanate monomer. This reaction forms urea (B33335) linkages, resulting in a polymer chain. The properties of the resulting polyureas can be tailored by selecting different diisocyanate monomers, such as hexamethylene diisocyanate (HMDI) or isophorone (B1672270) diisocyanate (IPDI). researchgate.net These materials are often soluble in organic solvents and can be characterized by techniques like IR and NMR spectroscopy. researchgate.net

Functionalization and Cross-linking Applications for Advanced Materials

The functionalization and cross-linking of polymers using this compound and related compounds are critical for creating advanced materials with tailored properties. The high reactivity of the triazolinedione group allows it to act as an efficient cross-linking agent, converting thermoplastic polymers into thermosets with improved mechanical strength and thermal stability. nih.gov

This chemistry has been applied to a range of polymer systems. For instance, polymers containing pendant double bonds or diene groups can be readily cross-linked by adding a bifunctional triazolinedione. The speed and efficiency of this reaction make it suitable for rapid curing processes.

Furthermore, the reversible nature of the triazolinedione-indole linkage has been exploited to create dynamic polymer networks. These materials can be thermally healed after damage, reshaped into new forms, and recycled, contributing to the development of more sustainable and intelligent materials. nih.gov This "transclick" chemistry allows for the exchange of cross-links, providing a mechanism for stress relaxation and network rearrangement. nih.gov

Table 2: Applications in Advanced Materials

| Application | Description of Method | Resulting Material Property | Reference |

|---|---|---|---|

| Self-Healing Polymers | Incorporation of reversible triazolinedione-indole cross-links into the polymer network. | The material can repair damage upon heating, restoring its structural integrity. | nih.gov |

| Shape-Memory Polymers | Use of dynamic covalent cross-links based on triazolinedione chemistry to set and recover shapes. | The polymer can be deformed and fixed into a temporary shape, returning to its original shape upon a stimulus like heat. | researchgate.net |

| Recyclable Thermosets | Creation of a polymer network with thermally reversible cross-links. | The material can be broken down and reprocessed, combining the robustness of thermosets with the reusability of thermoplastics. | nih.gov |

| Polymer Functionalization | Grafting of functional molecules onto a polymer backbone via the ene or Diels-Alder reaction. | Tailored surface properties, biocompatibility, or other desired functionalities can be introduced. | nih.gov |

Q & A

Q. What are the optimal synthetic routes for 4-Ethyl-1,2,4-triazolidine-3,5-dione in academic laboratories?

A one-pot synthesis method involves reacting triphosgene, substituted anilines, and ethyl carbazate in the presence of cesium carbonate (Cs₂CO₃), yielding 4-substituted derivatives with moderate to high efficiency. Reaction optimization includes adjusting molar ratios (e.g., 1:1:1 for triphosgene:aniline:ethyl carbazate) and temperature (room temperature to 80°C) . Alternative approaches use MgO nanoparticles as catalysts for greener protocols, enabling solvent-free conditions and recyclability . For 4-ethyl substitution, ethyl-containing aniline precursors (e.g., 4-ethylaniline) can be employed in these frameworks.

Q. How is this compound characterized structurally?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical. For example:

- ¹H NMR : Peaks for aromatic protons (δ 7.40–7.53 ppm), methyl groups (δ 2.24 ppm), and NH protons (δ 9.86 ppm) confirm substitution patterns .

- ¹³C NMR : Carbonyl groups (δ ~151–152 ppm) and aromatic carbons (δ 122–131 ppm) validate the triazolidine-dione core .

- HRMS : Exact mass matching (e.g., MH⁺ at m/z 284.1030) ensures molecular formula accuracy .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of this compound in cycloaddition reactions?

The compound participates in ene reactions and Diels-Alder cycloadditions. For example, with 2,3-dimethylbut-2-ene, it forms 1-(4-phenyl-1,1,2-trimethylallyl)-1,2,4-triazolidine-3,5-dione via an ene mechanism at 0°C (76% yield) . With electron-deficient dienes, Diels-Alder adducts (e.g., pyridazine derivatives) are generated through [4+2] cycloaddition, confirmed by X-ray crystallography and kinetic studies . Computational modeling (e.g., DFT) can further elucidate regioselectivity and transition states.

Q. How does 4-ethyl substitution influence the biological activity of triazolidine-dione derivatives?

In antitubercular studies, 4-ethyl substitution in a triazole ring (e.g., N’-(2-(5-((Theophylline-7-yl)methyl)-4-ethyl-1,2,4-triazole-3-ylthio)acetyl)isonicotinohydrazide) enhances efficacy and reduces toxicity. At 10 mg/kg in rabbit models, it suppresses Mycobacterium bovis without inducing organ inflammation, unlike non-ethyl analogs . The ethyl group likely improves pharmacokinetic properties (e.g., lipophilicity and metabolic stability).

Q. How can researchers address contradictions in catalytic efficiency for triazolidine-dione synthesis?

Discrepancies in catalyst performance (e.g., Cs₂CO₃ vs. MgO NPs) require systematic evaluation:

- Yield Comparison : Cs₂CO₃-based methods achieve ~75% yield , while MgO NPs offer ~85% with reduced reaction time .

- Green Metrics : MgO NPs reduce solvent waste and enable catalyst reuse (>5 cycles without activity loss) .

- Substrate Scope : Cs₂CO₃ is superior for electron-deficient anilines, whereas MgO NPs favor sterically hindered substrates.

Methodological Considerations

- Stability Testing : Assess hydrolytic stability by incubating the compound in buffers (pH 2–9) and monitoring degradation via HPLC. Tyrosine-click conjugation strategies (e.g., with p-cresol derivatives) reveal stability under physiological conditions .

- Reaction Optimization : Use design of experiments (DoE) to screen variables (catalyst loading, solvent, temperature) for maximal yield .

Data Contradiction Analysis

Conflicting reports on catalytic efficiency (e.g., Cs₂CO₃ vs. MgO NPs) may arise from substrate-specific reactivity. Researchers should:

Replicate protocols using identical substrates.

Compare turnover numbers (TON) and activation energies.

Validate results with kinetic studies (e.g., Arrhenius plots) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.